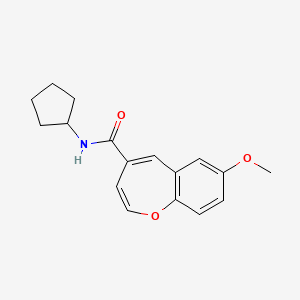

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

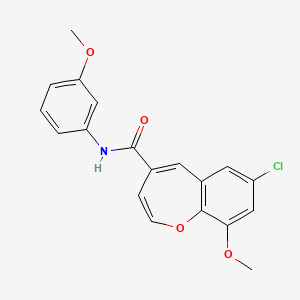

“N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of oxepine. Oxepines are seven-membered heterocyclic compounds containing one oxygen atom . The “N-cyclopentyl” part refers to a cyclopentyl group attached to the molecule via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxepine ring, possibly through a cyclization reaction . The cyclopentyl group could be introduced through a substitution reaction involving a cyclopentylamine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxepine ring, with a methoxy group at the 7-position and a carboxamide group at the 4-position . The cyclopentyl group would be attached to the nitrogen of the carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoxepine ring could potentially undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzoxepine ring could contribute to its aromaticity and stability . The carboxamide group could influence its polarity and solubility .作用機序

Target of Action

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a derivative of the benzazepine family . Benzazepines are known to interact with various targets, including GABA receptors , sodium channels , and squalene synthase . .

Mode of Action

The mode of action of benzazepines involves acting as a positive allosteric modulator . They increase the total conduction of chloride ions across the neuronal cell membrane, leading to a decrease in neuronal activity . It’s plausible that N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide might have a similar mode of action, but specific studies are needed to confirm this.

Biochemical Pathways

Benzazepines are known to interfere with several biochemical pathways. For instance, they can block sodium channels and inhibit squalene synthase , which is crucial for cholesterol synthesis.

Pharmacokinetics

Benzazepines, in general, are known for their diverse pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound.

Result of Action

Benzazepines are known to decrease neuronal activity , which can lead to sedative effects. They also have potential therapeutic applications in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzazepines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-15-6-7-16-13(11-15)10-12(8-9-21-16)17(19)18-14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZZTILFGITHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B6422272.png)

![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422277.png)

![N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]adamantane-1-carbohydrazide](/img/structure/B6422278.png)

![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B6422280.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422284.png)

![N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422290.png)

![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)